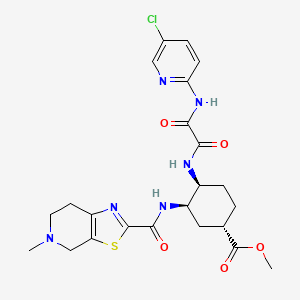

Edoxaban Cyclohexyl Methyl Ester

Description

Contextualization of the Cyclohexyl Moiety in Anticoagulant Drug Design

The inclusion of a cyclohexyl group, a six-carbon cycloalkane ring, is a deliberate choice in the design of many pharmaceutical agents, including anticoagulants. In drug design, cycloalkyl groups like cyclohexyl are often used to replace open-chain alkyl groups for two primary reasons: to better occupy a hydrophobic pocket within a biological target, such as an enzyme or receptor, and to introduce conformational rigidity, thereby limiting the number of shapes the molecule can adopt. nih.gov Both of these effects can lead to enhanced binding affinity and greater selectivity for the intended target. nih.gov

In the case of Edoxaban (B1671109), the chiral cyclohexane (B81311) cis-diamine unit is a crucial component that requires precise stereochemical control during synthesis. acs.org The cyclohexane ring serves as a scaffold, positioning the other functional groups in the correct spatial orientation to interact effectively with the active site of the Factor Xa enzyme. The rigidity of the cyclohexyl group helps to lock the molecule into a bioactive conformation, which is a key factor in its high efficacy as a Factor Xa inhibitor. The synthesis of this chiral diamine on the cyclohexane ring is a significant challenge, with various synthetic routes developed to achieve the desired cis-stereochemistry. acs.orgacs.org

The metabolic stability of the drug is also influenced by the cyclohexyl group. While the cyclohexane ring can be a site for metabolism, typically through hydroxylation, its structure can be modified to influence the rate and location of metabolic changes. nih.gov

Role of Ester Derivatives in Drug Discovery Strategies

Ester derivatives are a cornerstone of modern drug discovery, primarily utilized in the form of prodrugs. scirp.orgresearchgate.net A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body, often through enzymatic or chemical hydrolysis. scirp.org The addition of an ester functional group can significantly alter the physicochemical properties of a parent drug, such as its solubility, stability, and bioavailability. scirp.org

The primary rationale for using an ester prodrug strategy is to enhance a drug's lipophilicity by masking polar functional groups like carboxylic acids or hydroxyls. researchgate.netscirp.org This increased lipophilicity can facilitate the passive diffusion of the drug across cellular membranes, improving its absorption. scirp.org Once inside the cell or in the systemic circulation, endogenous enzymes called esterases cleave the ester bond, releasing the active parent drug. acs.org

While "Edoxaban Cyclohexyl Methyl Ester" is identified as an impurity, its structure as a methyl ester highlights a common strategy in pharmaceutical development. veeprho.compharmaffiliates.comsimsonpharma.com The esterification of a carboxylic acid to a methyl ester is a frequent step in multi-step syntheses to protect the carboxylic acid group during subsequent reactions or to facilitate purification. In the context of a potential prodrug, a methyl ester could be designed to be hydrolyzed in the body to release the active carboxylic acid form of a drug.

The use of ester prodrugs allows for a level of control over a drug's pharmacokinetic profile. For instance, the rate of hydrolysis can be tuned by altering the structure of the ester, which can be designed for targeted release in specific tissues with high esterase activity. acs.org However, the ubiquitous and sometimes non-specific nature of esterases in the body can also present challenges in achieving predictable and consistent drug activation. acs.org

Below is a table summarizing the strategic applications of ester derivatives in drug development:

| Strategy | Rationale | Example Application |

| Improve Oral Bioavailability | Increase lipophilicity by masking polar groups, enhancing absorption across the gastrointestinal tract. scirp.orgscirp.org | Esterification of a carboxylic acid to improve membrane permeability. |

| Enhance Solubility | Modify the drug's polarity to improve its dissolution in aqueous or lipid environments. researchgate.netnih.gov | Attachment of a phosphate (B84403) ester to increase water solubility. nih.gov |

| Targeted Drug Delivery | Design esters that are selectively cleaved by enzymes present in specific tissues or organs. scirp.org | Development of ester prodrugs that are activated at the site of action, reducing systemic side effects. scirp.org |

| Prolonged Duration of Action | Create more stable ester derivatives that are hydrolyzed slowly, leading to a sustained release of the active drug. scirp.org | Use of long-chain fatty acid esters to create depot formulations for slow release. |

| Synthetic Intermediates | Protect reactive functional groups during a multi-step chemical synthesis. | The use of a methyl ester to protect a carboxylic acid during the synthesis of a complex molecule. |

Structure

3D Structure

Properties

Molecular Formula |

C23H27ClN6O5S |

|---|---|

Molecular Weight |

535.0 g/mol |

IUPAC Name |

methyl (1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylate |

InChI |

InChI=1S/C23H27ClN6O5S/c1-30-8-7-15-17(11-30)36-22(28-15)21(33)27-16-9-12(23(34)35-2)3-5-14(16)26-19(31)20(32)29-18-6-4-13(24)10-25-18/h4,6,10,12,14,16H,3,5,7-9,11H2,1-2H3,(H,26,31)(H,27,33)(H,25,29,32)/t12-,14-,16+/m0/s1 |

InChI Key |

NYBKJHZVMNBLJL-DUVNUKRYSA-N |

Isomeric SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)OC |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)OC |

Origin of Product |

United States |

Enzymatic and Chemical Transformations of Edoxaban Cyclohexyl Methyl Ester

Investigation of Ester Hydrolysis Pathways

The hydrolysis of the ester group in Edoxaban (B1671109) Cyclohexyl Methyl Ester is a pivotal step, whether for the synthesis of the active pharmaceutical ingredient or as a potential bioactivation pathway if considered as a prodrug. This process can be mediated by enzymes or occur through chemical degradation.

Enzymatic Hydrolysis by Carboxylesterases

Carboxylesterases (EC 3.1.1.1) are a family of enzymes that catalyze the hydrolysis of ester-containing compounds. jiangnan.edu.cn They are crucial in drug metabolism, often responsible for the activation of ester prodrugs or the detoxification of xenobiotics. nih.govnih.gov In the context of Edoxaban synthesis, carboxylesterases can be employed for the stereoselective resolution of precursor molecules. jiangnan.edu.cn

The efficiency and selectivity of enzymatic hydrolysis are highly dependent on the specific carboxylesterase used and the structure of the substrate. nih.govnih.gov Carboxylesterases exhibit varying substrate specificities; for instance, human carboxylesterase 1 (hCE-1) generally prefers substrates with a large acyl group and a small alcohol moiety, while human carboxylesterase 2 (hCE-2) shows a preference for substrates with a small acyl group and a large alcohol moiety. nih.gov

In the synthesis of Edoxaban precursors, such as methyl 3-cyclohexene-1-carboxylate (CHCM), a structurally related compound, a novel carboxylesterase, AcEst1, from Acinetobacter sp. JNU9335 has been identified. jiangnan.edu.cn This enzyme demonstrates a preference for substrates with short acyl and alcohol groups and is effective in the kinetic resolution of CHCM. jiangnan.edu.cn However, achieving high enantioselectivity can be challenging due to the highly symmetric nature of the 3-cyclohexene group. jiangnan.edu.cn

Kinetic studies of different carboxylesterases reveal important differences in their catalytic mechanisms. For the hydrolysis of p-aminobenzoic acid esters, the rate-determining factor for hCE-1 is the maximum velocity (Vmax), whereas for hCE-2, it is the Michaelis constant (Km). nih.gov

Table 1: Substrate Preferences of Human Carboxylesterases

| Enzyme | Acyl Group Preference | Alcohol Moiety Preference |

| hCE-1 | Large | Small |

| hCE-2 | Small | Large |

This table illustrates the general substrate preferences of human carboxylesterase 1 (hCE-1) and human carboxylesterase 2 (hCE-2), which can influence the hydrolysis of ester-containing compounds like Edoxaban Cyclohexyl Methyl Ester.

To overcome the limitations of naturally occurring enzymes, such as low enantioselectivity, directed evolution and enzyme engineering techniques are employed. researchgate.netresearchgate.net These methods involve introducing mutations into the enzyme's genetic code to create variants with improved properties, such as enhanced activity, stability, or stereoselectivity. researchgate.net Machine learning algorithms are increasingly being used to guide the process of directed evolution, accelerating the discovery of superior enzyme variants. researchgate.net Through such approaches, stereocomplementary variants of a carboxylesterase have been developed, demonstrating significantly increased and even reversed enantioselectivity in the hydrolysis of near-symmetric esters. researchgate.net

Chemical Stability and Degradation in Biological Mimetic Systems

The chemical stability of an ester prodrug is crucial for its effectiveness. It must be stable enough to reach its target site but susceptible to hydrolysis to release the active drug. nih.gov The stability of this compound in biological mimetic systems, which simulate physiological conditions, would be influenced by factors such as pH. An ideal ester prodrug should exhibit chemical stability across a range of pH values to prevent premature degradation. nih.govresearchgate.net

Role as a Prodrug Precursor

The structure of this compound lends itself to consideration as a precursor in a prodrug strategy. Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form within the body. scirp.org

Design Principles for Ester Prodrugs

The primary goal of designing an ester prodrug is often to enhance the oral absorption of a poorly permeable parent drug. nih.govresearchgate.net This is typically achieved by masking polar functional groups, such as carboxylic acids or hydroxyls, with an ester group, thereby increasing the molecule's lipophilicity and ability to cross cell membranes. researchgate.netresearchgate.net

Several key principles guide the design of effective ester prodrugs: nih.govresearchgate.netresearchgate.net

Enhanced Permeability: The prodrug should be more capable of crossing biological membranes than the parent drug.

Chemical Stability: It must be stable in the gastrointestinal tract to allow for absorption. nih.gov

Enzymatic Lability: Once absorbed, the ester linkage should be readily cleaved by esterases in the plasma, liver, or target tissue to release the active drug. nih.gov

Minimal Pharmacological Activity: The prodrug itself should have little to no pharmacological activity to avoid off-target effects. nih.govresearchgate.net

High Aqueous Solubility: While increasing lipophilicity is a goal, adequate aqueous solubility is still necessary for dissolution. nih.govresearchgate.net

The conversion of the ester to the active carboxylic acid is a critical step in the activation of such a prodrug. scirp.org This bioconversion is typically mediated by the ubiquitous carboxylesterases found throughout the body. nih.gov

In Vitro Prodrug Activation Studies

In vitro studies using human liver microsomes and cytosol have been instrumental in elucidating the metabolic pathways of edoxaban. These studies have identified the key enzymes responsible for the transformation of edoxaban into its active and inactive metabolites.

The primary metabolic activation of edoxaban from an ester prodrug form is mediated by carboxylesterase-1 (CES1), an enzyme abundant in the human liver cytosol. nih.gov This enzymatic hydrolysis cleaves the ester bond, leading to the formation of the major and most potent active metabolite, designated as M-4. nih.govresearchgate.net

In addition to the primary activation pathway, in vitro studies with human liver microsomes have identified several other phase 1 metabolites. The formation of M-5 and a hydroxylated metabolite, M-7 (hydroxymethyl edoxaban), is mediated by the cytochrome P450 isoenzyme CYP3A4 in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov Other detected metabolites include M-1 and M-6. nih.gov Furthermore, a phase 2 metabolite, an N-glucuronide (M-3), has been identified, though not quantified in these studies. nih.gov

Of these metabolites, M-4, M-6, and another metabolite, M-8, have demonstrated anticoagulant activity. nih.gov The half-maximal inhibitory concentration (IC50) values for the anti-Factor Xa (FXa) activity of edoxaban and its active metabolites have been determined, highlighting the significant potency of the M-4 metabolite. nih.govresearchgate.net

The table below summarizes the key metabolites of edoxaban identified in in vitro studies.

| Metabolite | Formation Pathway/Enzyme | Anticoagulant Activity (Anti-FXa IC50) |

| M-4 | Hydrolysis by Carboxylesterase-1 (CES1) nih.gov | 1.8 nM nih.govresearchgate.net |

| M-5 | Oxidation by CYP3A4 nih.gov | Not reported |

| M-6 | Not specified | 6.9 nM nih.gov |

| M-7 (hydroxymethyl edoxaban) | Oxidation by CYP3A4 nih.gov | Not reported |

| M-8 | Not specified | 2.7 nM nih.gov |

| M-1 | Not specified | Not reported |

| M-3 (N-glucuronide) | Glucuronidation nih.gov | Not reported |

Mechanistic and Preclinical Investigations Non Clinical Focus

Biochemical Interactions and Enzymatic Activities

There is a lack of specific data in published scientific literature regarding the biochemical interactions and enzymatic activities of Edoxaban (B1671109) Cyclohexyl Methyl Ester itself. Research has focused on the active pharmaceutical ingredient, Edoxaban.

Interaction with Coagulation Factors

No studies were identified that specifically investigate the interaction of Edoxaban Cyclohexyl Methyl Ester with coagulation factors, including Factor Xa. The anticoagulant activity of Edoxaban is attributed to its direct, reversible inhibition of Factor Xa. However, the activity of the cyclohexyl methyl ester impurity in this context has not been reported.

In Vitro Inhibition/Activation Assays

Comprehensive searches of scientific databases did not yield any in vitro inhibition or activation assays conducted specifically on this compound. In contrast, numerous in vitro studies have characterized the anticoagulant effects of Edoxaban through various assays, including prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), and thrombin generation assays. nih.govnih.gov

Preclinical Pharmacokinetic and Biotransformation Studies

Specific preclinical pharmacokinetic and biotransformation data for this compound are not available in the public domain. The focus of non-clinical studies has been on the absorption, distribution, metabolism, and excretion of Edoxaban.

Absorption and Distribution Studies (non-human, in vitro models)

There are no published non-human or in vitro studies detailing the absorption and distribution characteristics of this compound.

Hepatic Metabolism and Enzyme Induction/Inhibition (non-human, in vitro)

Information regarding the hepatic metabolism or the potential for enzyme induction or inhibition by this compound in non-human in vitro models is not present in the available scientific literature. For the parent compound, Edoxaban, metabolism is considered a minor clearance pathway, with hydrolysis by carboxylesterase 1 to the active metabolite M-4 being the primary route.

While this compound is a known impurity of Edoxaban, there is a significant gap in the scientific literature regarding its specific biochemical and preclinical properties. The available research has been overwhelmingly directed towards the parent drug, Edoxaban, and its significant metabolites. Consequently, no data tables or detailed research findings for this compound can be provided for the outlined sections.

Analytical Method Development and Characterization

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of Edoxaban (B1671109) and its related substances, providing the means to separate complex mixtures and quantify individual components with high precision.

High-Performance Liquid Chromatography (HPLC) Development.journaljpri.comresearchgate.netresearchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a cornerstone for the routine analysis and quality control of Edoxaban. journaljpri.com Various studies have focused on developing and validating robust RP-HPLC methods for its quantification.

Method development often involves a systematic approach, such as Quality by Design (QbD), to ensure the method's robustness and reliability. wisdomlib.org This involves optimizing critical parameters like the mobile phase composition, pH, flow rate, and column type to achieve optimal separation and peak characteristics.

Several methods have been successfully developed. For instance, one method utilized a C18 column with an isocratic mobile phase of acetonitrile (B52724) and triethylamine (B128534) buffer (pH 5.5) at a flow rate of 1 mL/min, achieving a retention time of approximately 4 minutes. journaljpri.com Another method employed a mobile phase of methanol (B129727) and acetonitrile (85:15 v/v) with a C18 column, also at a 1 mL/min flow rate. researchgate.net A different approach used a mixture of potassium dihydrogen phosphate (B84403) buffer (pH 3.5) and acetonitrile (30:70 v/v) with a Hypersil ODS C18 column, resulting in a retention time of 3.677 minutes. tianjindaxuexuebao.com Furthermore, a mobile phase of acetonitrile and water (50:50 v/v) with a Shimpack C18 column has also been reported, yielding a retention time of 5.514 minutes. jchr.org

Interactive Table: Comparison of RP-HPLC Methods for Edoxaban Analysis

| Parameter | Method 1 journaljpri.com | Method 2 researchgate.net | Method 3 tianjindaxuexuebao.com | Method 4 jchr.org |

| Column | C18 | Eclipse XDB C18 | Hypersil ODS C18 | Shimpack C18 |

| Mobile Phase | Acetonitrile & Triethylamine buffer (pH 5.5) | Methanol & Acetonitrile (85:15 v/v) | KH2PO4 buffer (pH 3.5) & Acetonitrile (30:70 v/v) | Acetonitrile & Water (50:50 v/v) |

| Flow Rate | 1 mL/min | 1 mL/min | 1 mL/min | 1 mL/min |

| Detection (λmax) | 290 nm | 291.2 nm | 230 nm | 291 nm |

| Retention Time | ~4 min | Not Specified | 3.677 min | 5.514 min |

Validation of these HPLC methods is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose. journaljpri.comtianjindaxuexuebao.comjchr.org

Linearity: The methods consistently demonstrate a linear relationship between the concentration of Edoxaban and the detector response. journaljpri.comtianjindaxuexuebao.comjchr.org For example, linearity has been established in concentration ranges of 14.91 µg/mL to 89.46 µg/mL, 10.5-18 µg/mL, and 8-80 µg/mL, all with high correlation coefficients (r² > 0.999). journaljpri.comtianjindaxuexuebao.comjchr.org

Precision: Precision is evaluated at different levels, including repeatability and intermediate precision (inter-day and intra-day). tianjindaxuexuebao.comjchr.org The relative standard deviation (%RSD) for precision studies is consistently found to be less than 2%, indicating a high degree of precision. wisdomlib.orgtianjindaxuexuebao.comjchr.org

Accuracy: Accuracy is typically assessed through recovery studies. The percentage recovery of Edoxaban generally falls within the acceptable range of 98-102%, confirming the accuracy of the methods. tianjindaxuexuebao.com One study reported recovery percentages between 98.83% and 99.63%. jchr.org

Robustness: Robustness studies are conducted by intentionally varying method parameters such as flow rate, mobile phase composition, and pH. The methods have been shown to be robust, with the %RSD of the results remaining below 2% under these varied conditions, demonstrating their reliability in routine use. tianjindaxuexuebao.comjchr.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The sensitivity of the methods is established by determining the LOD and LOQ. Reported values for LOD range from 0.03 µg/mL to 0.283 µg/mL, and for LOQ from 0.09 µg/mL to 0.942 µg/mL, showcasing the high sensitivity of the developed HPLC methods. wisdomlib.orgtianjindaxuexuebao.comjchr.org

Interactive Table: Validation Parameters of Developed HPLC Methods for Edoxaban

| Validation Parameter | Method 1 journaljpri.com | Method 2 tianjindaxuexuebao.com | Method 3 jchr.org | Method 4 wisdomlib.org |

| Linearity Range (µg/mL) | 14.91 - 89.46 | 10.5 - 18 | 8 - 80 | Not Specified |

| Correlation Coefficient (r²) | >0.999 | 0.999 | 0.9994 | 0.999 |

| Accuracy (% Recovery) | Not Specified | 98 - 102% | 98.83 - 99.63% | Within acceptable limits |

| Precision (%RSD) | <2% | <2% | <2% | <2% |

| LOD (µg/mL) | Not Specified | 0.03 | 0.283 | 0.2 |

| LOQ (µg/mL) | Not Specified | 0.09 | 0.942 | 0.5 |

Edoxaban possesses three chiral centers, leading to the possibility of eight stereoisomers. apacsci.com The control of these isomers is critical as different enantiomers can exhibit varied pharmacological activities and pharmacokinetic profiles. windows.net Chiral HPLC is the method of choice for separating and quantifying these stereoisomers.

A method has been developed using a chiral chromatographic column with silica (B1680970) gel coated with cellulose-tri(4-chloro-3-methylphenyl carbamate) as the stationary phase. patsnap.com The mobile phase consists of a methanol-ethanol mixed solution with an alkaline additive. patsnap.com This method has proven effective in completely separating Edoxaban from its isomers, Edox-II and Edox-III. patsnap.com Another approach utilizes a filler of amylose-tri(3,5-xylylcarbamate) bonded silica gel with a mobile phase comprising a mix of polar and non-polar solvents to separate Edoxaban from its seven other enantiomers and diastereomers. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications.researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique employed for the identification and quantification of Edoxaban and its metabolites in biological matrices, such as plasma. researchgate.netnih.gov This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies and for identifying degradation products. researchgate.netnih.gov

In one application, a novel reverse-phase LC-MS compatible method was developed to separate and identify oxidative degradation impurities of Edoxaban. nih.gov The method utilized a YMC Triart phenyl column with a gradient elution of 10 mM ammonium (B1175870) acetate (B1210297) and a mixture of acetonitrile and methanol. nih.gov This allowed for the successful resolution and characterization of three oxidative degradation products. nih.gov

For pharmacokinetic studies, LC-MS/MS methods have been validated to quantify Edoxaban in plasma. researchgate.netnih.gov These methods often involve a simple protein precipitation step for sample preparation, followed by analysis. nih.gov The high sensitivity of LC-MS/MS allows for a low limit of quantification, often around 1 ng/mL in human plasma. nih.gov

Spectroscopic Techniques for Structural Elucidation (not basic ID)

Spectroscopic techniques are indispensable for the structural elucidation of compounds, providing detailed information beyond simple identification.

UV-Visible Spectrophotometry.jchr.org

UV-Visible spectrophotometry is a fundamental technique used in the initial stages of method development and for routine quality control. The maximum absorption (λmax) of Edoxaban is typically observed around 290 nm, which is often the wavelength used for detection in HPLC methods. journaljpri.comwisdomlib.orgjchr.org While primarily used for quantification, the UV spectrum can provide preliminary structural information and confirmation of the chromophoric system within the molecule.

Spectrofluorimetric Derivatization Methods

No research detailing the use of spectrofluorimetric derivatization for the analysis of Edoxaban Cyclohexyl Methyl Ester could be located.

Available studies on the related compound, Edoxaban Tosylate Monohydrate, describe a spectrofluorimetric method involving derivatization with 9-fluorenyl methyl chloroformate (FMOC-Cl). researchgate.netnih.gov This reaction, conducted in a borate (B1201080) buffer at pH 9.0, results in a highly fluorescent product that can be measured with excitation at 265 nm and emission at 309 nm. nih.gov However, the applicability of this method to this compound has not been documented.

Stability Studies of the Compound in Solution and Controlled Environments

No stability studies specifically investigating this compound in solution or under controlled environmental conditions have been published.

For the parent compound, Edoxaban, stability has been assessed under various stress conditions as per International Council for Harmonisation (ICH) guidelines. These studies are crucial for understanding the degradation pathways of the active drug. Without specific studies on the cyclohexyl methyl ester derivative, its stability profile remains uncharacterized.

Future Directions in Research and Development

Potential for Novel Synthetic Routes

The industrial-scale synthesis of complex molecules like Edoxaban (B1671109) is a focal point for innovation, aiming to enhance efficiency, reduce environmental impact, and lower costs. Research into the synthesis of Edoxaban's core components, particularly the chiral cyclohexane (B81311) cis-diamine moiety, has revealed several promising avenues for future development. researchgate.netnewdrugapprovals.orgacs.org

Key areas of innovation include:

Greener Chemistry Approaches: Scientists have investigated replacing traditional organic solvents with water in critical steps like bromolactonization. acs.org This approach not only simplifies the process by allowing direct crystallization of the intermediate from the reaction mixture but also significantly reduces the environmental footprint. acs.org

Advanced Reactor Technology: For intermediates that are unstable, the use of plug-flow reactors has been successfully implemented. acs.org This technology enables reactions to be carried out on a large scale by carefully controlling reaction time and temperature, thus minimizing the decomposition of sensitive compounds. acs.org

Novel Cyclization Strategies: The construction of the differentially protected 1,2-cis-diamine on the cyclohexane ring is a critical and challenging step. acs.org New methods employing neighboring group participation offer more efficient and stereocontrolled ways to form this crucial arrangement. newdrugapprovals.orgacs.org

Simplified Industrial Processes: Recent patents disclose synthetic routes designed for simplicity and cost-effectiveness on an industrial scale. wipo.intgoogle.com These methods often focus on reducing the number of steps and using more readily available starting materials to prepare key Edoxaban intermediates. wipo.int

These developments collectively aim to create a more robust and economically viable manufacturing process for Edoxaban, driven by innovations in the synthesis of its core cyclohexyl intermediates. newdrugapprovals.org

Exploration of Analogues and Derivatives

The study of analogues and derivatives, such as stereoisomers and metabolites, is fundamental to ensuring the quality and understanding the activity of a final drug substance. During the process development of Edoxaban, several related compounds, including chiral impurities, have been identified and synthesized. researchgate.net

The primary goals of exploring these molecules are:

Impurity Profiling: The synthesis and characterization of stereoisomeric impurities are crucial for developing analytical methods to control the quality of the drug substance. researchgate.net Since different isomers can have varied pharmacological or toxicological profiles, their presence must be strictly monitored.

Structure-Activity Relationship (SAR): While not the primary goal of impurity synthesis, the creation of these analogues provides a library of related compounds. This can offer insights into the structural requirements for binding to Factor Xa.

The table below lists some of the identified isomers and derivatives of Edoxaban, which are essential for quality control and comprehensive pharmacological assessment.

| Compound Name | Catalogue No. | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-epi-Edoxaban | PA 05 82510 | 1255529-26-0 | C₂₄H₃₀ClN₇O₄S | 548.06 |

| 2,4-diepi-Edoxaban | PA 05 82520 | 1255529-28-2 | C₂₄H₃₀ClN₇O₄S | 548.06 |

| Ent-Edoxaban | PA 05 82530 | 1255529-23-7 | C₂₄H₃₀ClN₇O₄S | 548.06 |

| Edoxaban (RRR)-Isomer | PA 05 82540 | 1255529-24-8 | C₂₄H₃₀ClN₇O₄S | 548.06 |

Table created with data from Pharmaffiliates.

Advanced Analytical Techniques for Trace Analysis

The ability to detect and quantify minute traces of impurities and related substances is critical for regulatory compliance and patient safety. For Edoxaban and its intermediates, a suite of sophisticated analytical techniques is employed to ensure purity.

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for this purpose. apacsci.com Recent method development has focused on the separation of isomeric impurities, which can be challenging due to their similar chemical properties. as-pub.com

A more advanced and highly sensitive technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . This method is widely used for its specificity and ability to achieve very low limits of quantification (LOQ). nih.gov It is the preferred method for analyzing Edoxaban and its metabolites in biological matrices like human plasma. nii.ac.jpnih.gov Research has demonstrated LC-MS/MS methods capable of quantifying Edoxaban down to 1 ng/mL in plasma. nih.gov

Recent studies have highlighted the power of high-resolution mass spectrometry (HRMS) , particularly with a quadrupole-time of flight (Q-TOF) detector, to identify previously unknown degradation products. nih.gov For instance, a di-N-oxide impurity of Edoxaban was identified for the first time using this technique after the drug substance was subjected to oxidative stress. nih.gov

The table below summarizes the parameters of a recently developed LC-MS compatible method for analyzing oxidative degradation impurities of Edoxaban. nih.gov

| Parameter | Specification |

| Column | YMC Triart phenyl (250 × 4.6) mm, 5 µm |

| Mobile Phase A | 10 mM ammonium (B1175870) acetate (B1210297) |

| Mobile Phase B | Acetonitrile (B52724):Methanol (B129727) (1:1)% (v/v) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 290 nm |

| Detector | High-Resolution Mass Spectrometry (Q-TOF) |

Table created with data from PubMed. nih.gov

Beyond mass spectrometry, other novel techniques are being explored for their potential in trace analysis. Spectrofluorimetry offers high sensitivity after derivatization of the target molecule, with one method reporting a limit of detection of 1.5 ng/mL. nih.gov Furthermore, Surface-Enhanced Raman Spectroscopy (SERS) has demonstrated exceptional sensitivity, with a reported limit of quantification as low as 10⁻¹² M, showcasing its potential for future applications in ultra-trace analysis. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Edoxaban Cyclohexyl Methyl Ester with high purity?

- Methodology : Synthesis typically involves esterification or transesterification under anhydrous conditions. For example, reacting a cyclohexanol derivative with a methyl ester precursor in the presence of a catalyst (e.g., acid or enzyme). Controlled temperature (40–60°C) and inert atmosphere (N₂/Ar) minimize side reactions .

- Purity Monitoring : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track reaction progress and quantify impurities (e.g., unreacted starting materials or byproducts). Purity thresholds ≥98% are achievable with column chromatography (silica gel, n-pentane/EtOAc gradients) .

Q. How can researchers ensure the structural integrity of this compound during storage?

- Stability Protocols : Store the compound in sealed, light-resistant containers under inert gas (N₂) at –20°C to prevent hydrolysis or oxidation. For long-term storage (>6 months), lyophilization or solvent-free solid-state preservation is recommended .

- Degradation Analysis : Periodically analyze samples via NMR (¹H/¹³C) and mass spectrometry (LC-MS) to detect degradation products, such as hydrolyzed esters or cyclohexyl derivatives .

Q. What analytical techniques are critical for distinguishing this compound from its structural analogs?

- Key Methods :

- NMR Spectroscopy : Compare chemical shifts of the cyclohexyl methyl group (δ ~1.2–1.8 ppm in ¹H NMR) and ester carbonyl (δ ~170–175 ppm in ¹³C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to differentiate from analogs like cyclohexyl methylphosphonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data between this compound and its phosphonate analogs?

- Experimental Design : Conduct comparative bioassays (e.g., enzyme inhibition kinetics) under standardized conditions (pH 7.4, 37°C). For example, evaluate anticoagulant activity via thrombin time assays against analogs like cyclohexyl methylphosphonofluoridate (GF) .

- Data Normalization : Account for variables such as solvent effects (DMSO vs. aqueous buffers) and protein binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies mitigate isomerization (e.g., cis/trans) during synthesis of this compound?

- Stereochemical Control : Use chiral catalysts (e.g., lipases or transition-metal complexes) to favor the desired isomer. Monitor isomer ratios via chiral HPLC or circular dichroism (CD) spectroscopy .

- Case Study : In analogous cyclohexyl esters, adjusting reaction solvents (e.g., toluene for trans-selectivity) and temperatures reduced undesired isomer formation by >90% .

Q. How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetics?

- In Silico Approaches :

- Docking Simulations : Predict binding affinity to target proteins (e.g., Factor Xa) using software like AutoDock Vina. Validate with molecular dynamics (MD) simulations to assess stability .

- ADMET Prediction : Use tools like SwissADME to optimize logP (lipophilicity) and metabolic stability by modifying substituents on the cyclohexyl or ester moieties .

Q. How should researchers address discrepancies in impurity profiles reported across synthesis batches?

- Root-Cause Analysis :

- Process Variables : Correlate impurity levels (e.g., residual solvents or unreacted intermediates) with reaction parameters (catalyst loading, stirring rate) via design of experiments (DoE) .

- Advanced Analytics : Employ LC-MS/MS or 2D NMR (COSY, HSQC) to identify trace impurities (<0.1%) not detected by routine HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.